molecular formula C12H19NO B13024306 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol

2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol

Cat. No.: B13024306
M. Wt: 193.28 g/mol
InChI Key: KXRIOHKXMMPFNM-UHFFFAOYSA-N
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Description

2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol is a chiral amino alcohol characterized by a propanol backbone with a primary amino group (-NH₂) at the C2 position and a 2,4,6-trimethylphenyl (mesityl) substituent at the C3 position. Its molecular formula is inferred as C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol (calculated). The compound is identified by CAS number 107202-33-5 . While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, structural analogs suggest its role as a specialty intermediate in organic synthesis.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol

InChI

InChI=1S/C12H19NO/c1-8-4-9(2)12(10(3)5-8)6-11(13)7-14/h4-5,11,14H,6-7,13H2,1-3H3

InChI Key

KXRIOHKXMMPFNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(CO)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol typically involves the reaction of 2,4,6-trimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the hydrogenation step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the hydrophobic benzene ring can interact with non-polar regions of the target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Functional Groups Key Properties/Applications Sources
2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol 107202-33-5 C₁₂H₁₉NO 193.29 2,4,6-Trimethylphenyl Primary amino, primary alcohol Pharmaceutical intermediate (inferred)
3-Amino-3-(2,3-dimethylphenyl)propan-1-ol 1201907-22-3 C₁₁H₁₇NO 179.26 2,3-Dimethylphenyl Secondary amino, primary alcohol Pharmaceutical intermediate (95% purity)
1-Methylamino-3-(2,4,6-trimethylphenyl)propan-2-ol N/A C₁₃H₂₁NO 207.31 2,4,6-Trimethylphenyl Secondary amino, secondary alcohol Structural data from crystallography
D(+)-2-Amino-3-phenyl-1-propanol 5267-64-1 C₉H₁₃NO 151.20 Phenyl Primary amino, primary alcohol mp 90–94°C
(S)-2-Amino-3-phenylpropan-1-ol 3182-95-4 C₉H₁₃NO 151.21 Phenyl Primary amino, primary alcohol (S-configuration) Chiral building block

Substituent Effects

  • Trimethylphenyl vs. Phenyl/Dimethylphenyl : The 2,4,6-trimethylphenyl group in the target compound enhances steric hindrance and lipophilicity compared to phenyl () or 2,3-dimethylphenyl (). This bulkiness may reduce solubility in polar solvents but improve stability in hydrophobic environments .

Functional Group Modifications

  • Amino Group: The primary amino group in the target compound contrasts with the secondary amino group in 1-methylamino-3-(2,4,6-trimethylphenyl)propan-2-ol (). Secondary amines typically exhibit lower nucleophilicity but higher stability in acidic conditions .
  • Alcohol Position : The primary alcohol (-CH₂OH) in the target compound vs. the secondary alcohol (-CH(OH)CH₃) in affects hydrogen-bonding capacity and reactivity. Primary alcohols are generally more reactive in oxidation or esterification reactions.

Stereochemical Considerations

  • The (S)-enantiomer of 2-amino-3-phenylpropan-1-ol () highlights the importance of chirality in biological systems. While the target compound’s stereochemistry is unspecified, enantiopure synthesis could enhance its utility in asymmetric catalysis or drug development .

Biological Activity

2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol, also known as 2-{[(2,4,6-trimethylphenyl)methyl]amino}propan-1-ol, is a compound that exhibits significant biological activity due to its unique structural features. The presence of both an amino group and a hydroxyl group allows for diverse interactions with biological molecules, potentially influencing various biochemical pathways. This article explores the biological activities associated with this compound, including its antimicrobial and antifungal properties, along with insights from recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉NO, with a molecular weight of approximately 207.31 g/mol. The compound consists of a bulky 2,4,6-trimethylphenyl group attached to a propanol backbone via a methylamino linkage. This structure contributes to its steric hindrance and electronic properties, which are crucial for its biological interactions.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds through its hydroxyl and amino groups. This property enables the compound to interact with various enzymes and receptors, modulating their activity and influencing cellular functions. The following mechanisms have been proposed based on current research:

  • Enzyme Modulation : The compound may act as a ligand for specific enzymes, altering their catalytic activity.
  • Receptor Interaction : It can bind to receptor sites on cells, potentially influencing signal transduction pathways involved in various physiological processes.
  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens:

Microbial StrainActivity ObservedReference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate inhibition
Candida albicansSignificant antifungal

This antimicrobial activity suggests potential applications in medicinal chemistry for developing new therapeutic agents.

Antifungal Properties

The compound has also been investigated for its antifungal properties. In vitro studies have shown that it can inhibit the growth of several Candida species at concentrations comparable to standard antifungal agents like fluconazole:

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicans≤ 32 µg/mL
Candida glabrata≤ 16 µg/mL

These findings highlight the compound's potential as an antifungal treatment option.

Case Studies

Recent studies have focused on the therapeutic potential of this compound in various contexts:

  • Cancer Research : Investigations into the compound's cytotoxic effects have revealed that it may inhibit cancer cell proliferation in vitro. For instance, tests conducted on prostate cancer cell lines showed promising results compared to established chemotherapeutics like cisplatin .
  • Topoisomerase Inhibition : Similar compounds have been evaluated for their ability to inhibit topoisomerase enzymes involved in DNA replication. This mechanism is critical for developing anticancer drugs .

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